1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)-
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Overview
Description
1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)- is a complex organic compound that features a pyrrolidine ring, a thiadiazole moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)- typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiadiazole Moiety: The thiadiazole group is introduced via a reaction between a suitable amine and a thiadiazole precursor.
Coupling Reactions: The phenyl group is attached through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Esterification: The final step involves esterification to introduce the 1,1-dimethylethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its effects on various biological pathways and its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and pyrrolizines share the pyrrolidine ring structure.
Thiadiazole Derivatives: Compounds containing the thiadiazole moiety, such as 4-phenyl-1,2,3-thiadiazole, are structurally similar.
Uniqueness
1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)- is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H22N4O3S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(4-phenylthiadiazol-5-yl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H22N4O3S/c1-18(2,3)25-17(24)22-11-7-10-13(22)15(23)19-16-14(20-21-26-16)12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,19,23)/t13-/m0/s1 |
InChI Key |
NOQPLLBTNKHGRN-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)NC2=C(N=NS2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NC2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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